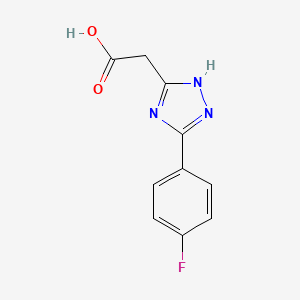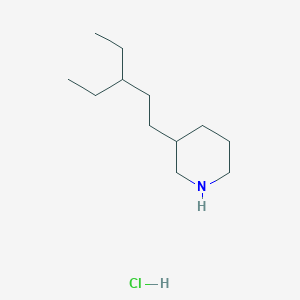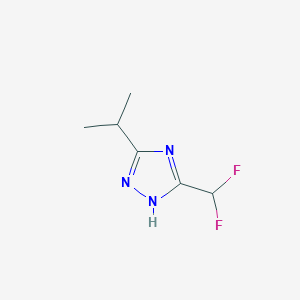
5-(difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole
Overview
Description
5-(Difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole (DFMTPT) is a heterocyclic organic compound with a molecular formula of C5H6F2N3. It belongs to the triazole family and is a derivative of 1H-1,2,4-triazole. DFMTPT is a colorless, odorless, and crystalline compound with a melting point of 97–99 °C. Its structure consists of an aromatic five-membered ring with two nitrogen atoms and two fluorine atoms. DFMTPT has a variety of applications in the scientific field, including in the synthesis of other compounds, as a catalyst, and in research and development of new drugs.
Scientific Research Applications
Synthesis and Chemical Properties
Triazole derivatives are actively investigated for their unique chemical properties, including their synthesis and potential applications in various domains. For example, the creation and evaluation of the physical-chemical properties of alkyl-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates involved synthesizing new compounds and confirming their structures through modern analysis methods. These compounds' identity and structure establishment were crucial for exploring their potential applications (I. Tatyana et al., 2019).
Antimicrobial and Biological Evaluation
Triazole compounds have been synthesized and evaluated for their antimicrobial activity. For instance, the synthesis of novel 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chains involved click chemistry to produce compounds with promising antimicrobial activity against various bacteria and fungi (N. Rezki et al., 2017). This indicates the potential for triazole derivatives in developing new antimicrobial agents.
Material Science and Energetic Materials
Trinitromethyl-substituted triazoles have been identified as a new class of highly dense energetic materials, showcasing significant potential in material science. The synthesis of salts of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole and related compounds demonstrated their utility in creating materials with high density and excellent detonation properties, potentially outperforming established compounds like RDX in some aspects (Venugopal Thottempudi & J. Shreeve, 2011).
Chemical Modeling and Analysis
The relationship between predicted biological activity and chemical structure was explored in derivatives of triazoles, indicating their potential in designing compounds with specific biological activities. Virtual screening and analysis of S-derivatives of triazoles revealed their active role in various biological processes, suggesting their utility in drug development and other pharmacological applications (O. Bigdan, 2021).
properties
IUPAC Name |
5-(difluoromethyl)-3-propan-2-yl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c1-3(2)5-9-6(4(7)8)11-10-5/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIXQNULIKCUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)
![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1491302.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491303.png)
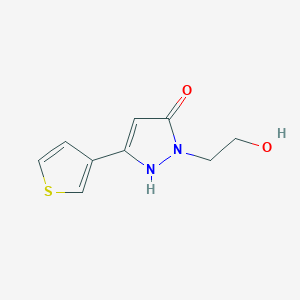

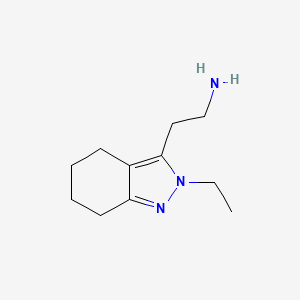
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1491310.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491311.png)
![3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491312.png)
![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491316.png)

